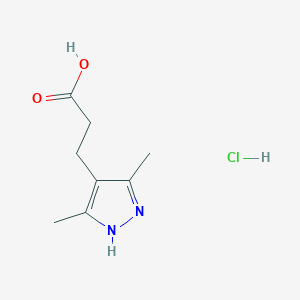
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1285372-60-2 . It has a molecular weight of 204.66 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2.ClH/c1-5-7(3-4-8(11)12)6(2)10-9-5;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s IUPAC name is 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride .Scientific Research Applications
Corrosion Inhibition
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has shown potential in corrosion inhibition. In a study, a related compound, a pyrazole derivative, was found to be an effective inhibitor for steel corrosion in hydrochloric acid solution, showcasing its potential in industrial applications (Bouklah et al., 2005).
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various chemicals. For instance, a study described the reaction of 3,5-dimethyl-4-formylpyrazoles with propane-1,3-diselenol, leading to the formation of novel compounds (Papernaya et al., 2013). Another study focused on the regiospecific synthesis of related pyrazole compounds, demonstrating the chemical's versatility in creating structurally diverse molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Polymer Modification
In the field of polymer science, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride and related compounds have been used to modify polymers. A study demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels using amine compounds including pyrazole derivatives, enhancing their potential for medical applications (Aly & El-Mohdy, 2015).
Biological Activity
Research into the biological activity of compounds related to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has been conducted. For example, a study synthesized pyrazole derivatives with potential antibacterial properties (Al-Smaisim, 2012).
Material Science
In material science, the compound's derivatives have been used to create structurally diverse libraries of compounds with potential applications in various fields, as explored in a study by Roman (2013) (Roman, 2013).
Pharmaceutical Development
The compound's derivatives have been investigated in the pharmaceutical field. For instance, a study synthesized pyrazole derivatives for potential use in idiopathic pulmonary fibrosis treatment (Procopiou et al., 2018).
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-7(3-4-8(11)12)6(2)10-9-5;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDJYEDBCIBMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)




![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)




![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)